molecular formula C25H39ClF3NO3Si2 B13847885 2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz

2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz

Cat. No.: B13847885
M. Wt: 550.2 g/mol
InChI Key: HSDUXTSQKULQHG-UHFFFAOYSA-N
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Description

2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz is a synthetic compound with a complex molecular structure It is characterized by the presence of tert-butyldimethylsilyl groups, which are commonly used as protecting groups in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz typically involves multiple steps. One common approach is to start with a suitable precursor molecule and introduce the tert-butyldimethylsilyl groups through silylation reactions. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale silylation reactions under controlled conditions. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz involves its interaction with specific molecular targets. The tert-butyldimethylsilyl groups play a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The compound’s effects are mediated through pathways involving silylation and desilylation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz is unique due to its specific molecular structure and the presence of multiple tert-butyldimethylsilyl groups. This makes it particularly useful in protecting reactive sites during complex synthetic transformations, which is not as easily achieved with other similar compounds .

Properties

Molecular Formula

C25H39ClF3NO3Si2

Molecular Weight

550.2 g/mol

IUPAC Name

2-[2-amino-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-chlorophenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

InChI

InChI=1S/C25H39ClF3NO3Si2/c1-22(2,3)34(7,8)32-20-18(26)15-17(19(30)21(20)33-35(9,10)23(4,5)6)24(31,25(27,28)29)14-13-16-11-12-16/h15-16,31H,11-12,30H2,1-10H3

InChI Key

HSDUXTSQKULQHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)N)C(C#CC2CC2)(C(F)(F)F)O)Cl

Origin of Product

United States

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